8aH-isoquinolin-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7NO |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
8aH-isoquinolin-1-one |
InChI |
InChI=1S/C9H7NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6,8H |
InChI Key |
VUEZLPAPEOUGTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=CC=NC2=O)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 8ah Isoquinolin 1 One and Its Analogues
Transition Metal-Catalyzed Syntheses
Transition metal catalysis provides a versatile platform for the synthesis of isoquinolones, primarily through C-H activation and cross-coupling strategies. These methods offer atom-economical and efficient routes to complex molecular architectures from readily available starting materials.
Rhodium-Catalyzed C-H Activation and Annulation Reactions
Rhodium catalysis is a prominent method for the synthesis of isoquinolones, often proceeding through a C-H activation and annulation pathway. These reactions can involve a three-component coupling of substrates like oxazolines, vinylene carbonate, and carboxylic acids under redox-neutral conditions to construct a variety of isoquinolone products. rsc.orgnih.gov This approach is valued for its ability to incorporate biologically relevant motifs from diverse carboxylic acids. rsc.orgnih.gov
The general mechanism for these transformations involves the rhodium catalyst mediating a C-H metalation to form a five-membered rhodacycle intermediate. nih.gov Subsequent coordination and insertion of an alkyne or other coupling partner leads to a seven-membered rhodacycle, which then undergoes further steps to yield the final isoquinolone product. nih.gov A notable feature of some rhodium-catalyzed methods is the simultaneous formation of multiple new bonds (C-C and C-N) and a heterocycle in a single operation, with water often being the only byproduct. nih.gov
For instance, the reaction of N-hydroxybenzamides with propargylic acetates, catalyzed by a Rh(III) complex, proceeds through a sequential C-H activation, alkyne insertion, intramolecular annulation, and N-O bond cleavage to afford NH-free isoquinolones in moderate to excellent yields. nih.gov Mechanistic studies, including deuterium labeling and kinetic isotope effect experiments, suggest that the C-H activation step can be reversible, while the C(sp2)-H bond cleavage may be the rate-limiting step. nih.gov
Below is a table summarizing representative examples of Rhodium-catalyzed isoquinolone synthesis:
| Catalyst System | Starting Materials | Coupling Partner | Product | Yield (%) | Reference |
| [Cp*RhCl₂]₂/AgSbF₆ | N-Methoxybenzamides | Diazo Compounds | 4-Substituted Isoquinolones | Good to Excellent | researchgate.net |
| Rh(III) catalyst | N-Hydroxybenzamides | Propargylic Acetates | NH-free Isoquinolones | Moderate to Excellent | nih.gov |
| Rh(III) catalyst | Oxazolines, Carboxylic Acids | Vinylene Carbonate | Substituted Isoquinolones | Satisfactory | rsc.orgnih.gov |
| Rh(I) catalyst | Benzocyclobutenols | Isocyanates | Isoquinolin-1(2H)-ones | Not specified | organic-chemistry.org |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are fundamental in organic synthesis for the formation of C-C bonds and have been successfully applied to the synthesis of isoquinoline (B145761) derivatives. researchgate.netnih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov
The synthesis of 8-arylisoquinoline derivatives can be achieved through the Suzuki cross-coupling of 8-bromotetrahydroisoquinolin-4-one with various arylboronic acids. researchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields. For example, using Pd(PPh₃)₄ as the catalyst with K₂CO₃ as the base in a dioxane/water mixture has been shown to be effective. researchgate.net The versatility of the Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl groups at the 8-position of the isoquinoline core. researchgate.net
A one-pot process for the synthesis of 8-arylquinolines has also been developed, which involves the Pd-catalyzed borylation of quinoline-8-yl halides followed by a subsequent Suzuki-Miyaura coupling with aryl halides. nih.gov This sequential approach streamlines the synthesis by avoiding the isolation of the intermediate boronic ester. nih.gov
The following table presents examples of Palladium-catalyzed Suzuki cross-coupling for the synthesis of isoquinoline analogues:
| Catalyst | Ligand | Reactants | Product | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | 8-Bromotetrahydroisoquinolin-4-one, Arylboronic acids | 8-Arylisoquinoline derivatives | Good | researchgate.net |
| Pd(OAc)₂ | n-BuPAd₂ | Quinoline-8-yl halides, Aryl halides | 8-Arylquinolines | Up to 98% | nih.gov |
| [Pd(OAc)₂] | 1,3,4-Oxadiazole-based | Aryl bromides, Arylboronic acids | Biphenyls | Up to 84% | academie-sciences.fr |
Cobalt-Catalyzed C-H Activation for Isoquinolone Synthesis
The use of first-row transition metals like cobalt in C-H activation has gained significant attention due to their lower cost and abundance. Cobalt catalysts have been effectively used in the synthesis of isoquinolones through decarboxylative C-H activation/annulation cascades. nih.govresearchgate.net This methodology allows for a switchable cyclization to produce either isoquinolones or isoindolinones with high selectivity by modifying the reaction conditions. nih.govresearchgate.net
In these reactions, benzamides are coupled with alkynyl carboxylic acids using an inexpensive cobalt catalyst such as Co(OAc)₂·4H₂O. nih.gov The addition of a catalytic amount of a co-catalyst like Ag₂O and the use of O₂ from the air as a terminal oxidant are beneficial for the synthesis of isoquinolones. nih.gov The reaction proceeds via a C-H activation of the benzamide followed by annulation with the alkynyl carboxylic acid, with subsequent decarboxylation.
Furthermore, enantioselective synthesis of related heterocyclic structures has been achieved through cobaltaphotoredox-catalyzed C-H activation, demonstrating the potential for asymmetric synthesis in this area. acs.org
Key findings in Cobalt-catalyzed isoquinolone synthesis are summarized below:
| Catalyst System | Reactants | Product Type | Key Features | Reference |
| Co(OAc)₂·4H₂O / Ag₂O | Benzamides, Alkynyl carboxylic acids | Isoquinolones | Decarboxylative C-H activation/annulation, Switchable selectivity | nih.govresearchgate.net |
| Co(acac)₂ / Photocatalyst | Benzamides, N-pyrimidyl indoles | Chiral Indolines | Enantioselective photoinduced dearomative cyclization | acs.org |
Ruthenium(II)-Catalyzed Annulations
Ruthenium(II) catalysts have proven to be effective for the synthesis of highly substituted isoquinolones through intermolecular oxidative annulation reactions. rsc.org This method involves the reaction of benzyl (B1604629) or benzoyl isocyanates with diaryl alkynes in the presence of a base and an oxidant. rsc.orgresearchgate.net The reaction proceeds efficiently at elevated temperatures, yielding the desired isoquinolone products in a short reaction time. rsc.org
The mechanism of these Ru(II)-catalyzed reactions typically involves C-H bond activation, followed by alkyne insertion and subsequent annulation to form the heterocyclic ring. researchgate.net This approach allows for the construction of complex isoquinolone structures with a high degree of substitution.
The following table highlights an example of Ruthenium(II)-catalyzed isoquinolone synthesis:
| Catalyst | Reactants | Oxidant | Base | Product | Reference |
| Ru(II) complex | Benzyl/Benzoyl isocyanates, Diaryl alkynes | Cu(OTf)₂ | Cs₂CO₃ | Highly substituted isoquinolones/isoquinolines | rsc.org |
Palladium-Catalyzed Cascade Dehydrogenative Cross-Coupling/Annulation
Palladium-catalyzed cascade reactions that involve a dehydrogenative cross-coupling followed by annulation provide a powerful strategy for the synthesis of fused isoquinolinone derivatives. rsc.org These transformations can involve the simultaneous formation of multiple C-C bonds in a single operation. rsc.org
An example of this is the cascade decarboxylative cyclization of alkyne-tethered aryl iodides with o-bromobenzoic acids. rsc.org This reaction proceeds through a sequence of syn-carbopalladation, C-H activation, and decarboxylation to afford a range of fused isoquinolones. rsc.org Such cascade processes are highly atom-economical and offer a direct route to complex heterocyclic systems from relatively simple starting materials.
Palladium-catalyzed cascade reactions for the synthesis of heterocycles can also be initiated by the functionalization of C(sp³)–H bonds, further expanding the scope of these methodologies. mdpi.com
Iridium(III) Catalytic Systems for Regioselective C-C Bond Formation
Iridium catalysts are well-known for their ability to facilitate C-H bond activation and subsequent C-C bond formation. While direct examples for the synthesis of 8aH-isoquinolin-1-one might be less common in the initial search, the principles of iridium-catalyzed C-H activation are highly relevant. These catalysts can be used for the reductive coupling of various substrates, demonstrating their utility in constructing complex molecular frameworks. utexas.edu
Iridium-catalyzed reactions often proceed through a heteroatom-directed C-H bond activation mechanism, which allows for high regioselectivity. nih.gov The development of enantioselective iridium-catalyzed C-C bond coupling reactions highlights the potential for asymmetric synthesis of complex molecules, including analogues of isoquinolones. utexas.edu
Copper-Catalyzed Cyclization Reactions
Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of isoquinolin-1-one derivatives, offering efficient and versatile pathways from readily available starting materials. One prominent method involves the copper-catalyzed annulation of 2-halobenzamides with ketones. This approach provides a concise route to functionalized isoquinolin-1(2H)-ones, which are stable tautomers of this compound. The reaction is applicable to a wide range of ketones, including those with various functional groups, affording the desired products in moderate to excellent yields.
Another significant copper-catalyzed strategy is the one-pot cascade reaction of substituted 2-halobenzamides with β-keto esters. This method efficiently produces 3,4-disubstituted isoquinolin-1(2H)-one derivatives under mild conditions, presenting an economical and practical advantage for generating molecular diversity. The mechanism typically involves a sequence of copper-catalyzed C-N coupling and C-C bond formation events. Furthermore, the copper-catalyzed radical 6-endo aza-cyclization of 2-alkynylbenzamides offers a tunable synthesis, allowing for the selective formation of either isoquinolin-1-one or 3-hydroxylisoquinolin-1,4-dione, depending on the reaction atmosphere (N₂ or O₂).
| Starting Material 1 | Starting Material 2 | Catalyst & Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Bromobenzonitrile | Acetophenone | Cu(OAc)₂, KOtBu, Toluene, 100 °C | 3-Phenylisoquinolin-1(2H)-one | 82 | acs.org |
| 2-Iodobenzamide | Ethyl acetoacetate | CuI, Cs₂CO₃, DMF, 110 °C | Ethyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate | 85 | |
| N-methyl-2-(phenylethynyl)benzamide | - | Cu(OAc)₂, N₂, DCE, 100 °C | 2-Methyl-3-phenylisoquinolin-1(2H)-one | 88 |
Metal-Free Organic Synthesis Approaches
In the pursuit of more sustainable and cost-effective synthetic methods, metal-free approaches for the construction of the isoquinolin-1-one core have gained considerable attention. These strategies avoid the use of transition metals, relying instead on the inherent reactivity of organic molecules.
Aryne-Induced Multicomponent Coupling Protocols
Arynes are highly reactive intermediates that can participate in a variety of transformations. A modular and transition-metal-free, aryne-induced three-component coupling protocol has been developed for the synthesis of N-aryl isoquinolones from halo-(iso)quinolines in the presence of water. nih.govorganic-chemistry.org This method allows for the rapid and diverse derivatization of molecular scaffolds. organic-chemistry.org The reaction proceeds under mild conditions and demonstrates good functional group tolerance, making it a valuable tool for creating libraries of drug-like compounds. organic-chemistry.org Another approach involves a multicomponent reaction of arynes, isocyanides, and terminal alkynes, which can be manipulated to produce polysubstituted isoquinolines with high chemo- and regioselectivity. nih.gov Furthermore, a tandem Diels-Alder reaction/dehydrogenation-aromatization/tautamerization process between arynes and 4,5-disubstituted oxazoles provides a facile route to 4-amino isoquinolin-1(2H)-ones. rsc.orgbohrium.com
Base-Promoted Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) provides a classical yet effective metal-free pathway to isoquinolin-1-one derivatives. nih.govpressbooks.pubmasterorganicchemistry.com This reaction typically requires an aromatic ring activated by electron-withdrawing groups and a good nucleophile. An efficient synthesis of isoquinolones has been described through a base-promoted SNAr reaction of 2-halobenzonitriles with ketones. acs.orgorganic-chemistry.org In this method, a strong base like potassium tert-butoxide (KOtBu) facilitates the initial nucleophilic attack of the ketone enolate onto the benzonitrile. acs.orgorganic-chemistry.org The resulting intermediate then undergoes a subsequent cyclization, often catalyzed by a Lewis acid like Cu(OAc)₂, to furnish the final isoquinolone product. acs.orgorganic-chemistry.org The reaction is sensitive to the nature of the halogen on the benzonitrile, with 2-bromobenzonitriles often providing the best results. organic-chemistry.org
| Method | Starting Material 1 | Starting Material 2 | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Aryne Coupling | Halo-isoquinoline | Water | Aryne precursor (e.g., Kobayashi precursor) | N-Aryl isoquinolone | organic-chemistry.org |
| SNAr | 2-Chlorobenzonitrile | β-Ketoester | 1. Base (e.g., NaH); 2. Acid cyclization | Substituted Isoquinolinone | researchgate.net |
| Aryne Diels-Alder | Aryne precursor | 4,5-Disubstituted oxazole | CsF, MeCN | 4-Amino isoquinolin-1(2H)-one | rsc.org |
Cyclization Reactions and Annulation Strategies
Cyclization and annulation reactions are fundamental strategies for constructing the bicyclic isoquinolin-1-one framework, involving the formation of the new heterocyclic ring onto a pre-existing benzene (B151609) ring.
Intra/Intermolecular Cycloadditions
Cycloaddition reactions, particularly the Diels-Alder reaction, offer a powerful method for assembling the core structure of isoquinolin-1-ones. organic-chemistry.orgsigmaaldrich.comwikipedia.org The Diels-Alder reaction between 2(1H)-pyridones bearing an electron-withdrawing group and substituted 1,3-butadienes can yield isoquinoline derivatives. nih.gov For instance, the reaction of such pyridones with 2,3-dimethoxy-1,3-butadiene, followed by elimination and dehydrogenation steps, can lead to the synthesis of isoquinoline alkaloids. nih.gov Intramolecular Diels-Alder (IMDA) reactions have also been employed, where the diene and dienophile are part of the same molecule, leading to fused heterocyclic systems like imidazopyridine-fused isoquinolinones. beilstein-journals.orgbeilstein-journals.org Additionally, 1,3-dipolar cycloadditions of C,N-cyclic azomethine imines with allyl alkyl ketones have been developed to construct complex tetrahydroisoquinoline derivatives, which are precursors to the isoquinolinone scaffold. nih.gov
Bischler–Napieralski and Related Condensation Reactions
The Bischler-Napieralski reaction is a classic and widely used method for synthesizing 3,4-dihydroisoquinolines, which are direct precursors to isoquinolines and can be related to the isoquinolin-1-one system. organic-chemistry.orgwikipedia.orgnrochemistry.com The reaction involves the intramolecular electrophilic aromatic substitution of β-arylethylamides, typically promoted by a dehydrating Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.compharmaguideline.com For the reaction to be effective, the aromatic ring must be activated by electron-donating groups. nrochemistry.com The initially formed 3,4-dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines. While this reaction classically leads to isoquinolines rather than isoquinolin-1-ones directly, modifications and subsequent synthetic steps can utilize these intermediates to access the desired lactam structure. The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester or a nitrilium ion intermediate, depending on the specific reaction conditions. wikipedia.orgnrochemistry.com
Pictet–Spengler Type Reactions
The Pictet-Spengler reaction is a fundamental transformation in the synthesis of isoquinoline alkaloids and their analogues. thieme-connect.comwikipedia.orgpharmaguideline.com It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline ring system. thieme-connect.comwikipedia.orgyoutube.com This reaction is a special case of the more general Mannich reaction. wikipedia.org The tetrahydroisoquinoline products can then be oxidized to the corresponding isoquinolin-1-one derivatives.
The reaction mechanism initiates with the formation of an iminium ion from the condensation of the β-arylethylamine and the carbonyl compound under acidic conditions. wikipedia.orgyoutube.com This electrophilic iminium ion then undergoes an intramolecular electrophilic aromatic substitution with the electron-rich aryl ring to form the cyclic product. The presence of electron-donating groups on the aromatic ring of the β-arylethylamine facilitates the cyclization, often allowing the reaction to proceed under milder conditions. pharmaguideline.com Conversely, less nucleophilic aromatic rings may require harsher conditions, such as higher temperatures and stronger acids (e.g., hydrochloric acid, trifluoroacetic acid). wikipedia.org
Microwave-assisted Pictet-Spengler reactions have been shown to significantly reduce reaction times and improve yields for the synthesis of substituted tetrahydroisoquinolines. organic-chemistry.org These intermediates can subsequently be oxidized to the desired isoquinolin-1-one analogues. organic-chemistry.org A variation of this reaction, the N-acyliminium ion Pictet–Spengler reaction, involves the acylation of the intermediate imine, which generates a more powerful electrophile, allowing for cyclization under milder conditions with a broader range of aromatic systems. wikipedia.org
Table 1: Examples of Pictet-Spengler Reaction Conditions
| Starting Materials | Carbonyl Compound | Acid Catalyst | Conditions | Product Type |
| β-phenylethylamine | Formaldehyde | Hydrochloric Acid | Reflux | Tetrahydroisoquinoline |
| Tryptamine | Various Aldehydes | Trifluoroacetic Acid | Room Temperature | Tetrahydro-β-carboline |
| Homoveratrylamine | Acetaldehyde | Phosphoric Acid | Heat | Tetrahydroisoquinoline |
Intramolecular Ritter Reaction Approaches
The Ritter reaction provides a valuable method for the synthesis of N-alkyl amides from nitriles and a source of carbocations, such as alkenes or alcohols, under strongly acidic conditions. wikipedia.org An intramolecular variant of this reaction can be employed to construct cyclic lactams, including the this compound core.
The mechanism of the intramolecular Ritter reaction involves the generation of a carbocation within the molecule, which is then trapped by the nitrogen atom of a strategically positioned nitrile group. wikipedia.org Subsequent hydrolysis of the resulting nitrilium ion intermediate furnishes the lactam ring. This approach is particularly useful for creating sterically hindered amide bonds. chinesechemsoc.org
For the synthesis of this compound analogues, a suitable precursor would possess a nitrile group and a functionality, such as a tertiary alcohol, that can generate a stable carbocation upon treatment with acid. The intramolecular cyclization would then lead to the formation of the desired heterocyclic system. A diastereoselective intramolecular Ritter reaction has been successfully used to generate a cis-fused hexahydro-4aH-indeno[1,2-b]pyridine ring system, demonstrating the utility of this approach in constructing complex, fused lactam structures. nih.gov
Table 2: Key Features of Intramolecular Ritter Reactions for Lactam Synthesis
| Precursor Features | Acid Conditions | Key Intermediate | Product |
| Tertiary alcohol and nitrile | Sulfuric acid, Acetic acid | Tertiary carbocation, Nitrilium ion | Fused tricyclic lactam |
| Alkene and nitrile | Formic acid, Trifluoroacetic acid | Carbocation, Nitrilium ion | Spiro-lactam |
Regioselective Functionalization and Derivatization Strategies
The ability to selectively functionalize the this compound core is crucial for the development of analogues with diverse biological activities. Strategies for N-alkylation, O-alkylation, and C-H functionalization are key to achieving this molecular diversity.
The N-alkylation of isoquinolin-1-ones can be achieved using various alkylating agents in the presence of a base. nih.gov The choice of reagents and reaction conditions can influence the regioselectivity between N- and O-alkylation. Generally, the use of alkyl halides with a suitable base leads to the formation of the N-alkylated product. rsc.org For instance, treatment of a tetrahydrobenzo[c] acs.orgnaphthyridin-5(6H)-one with various bases such as NaH, CaH2, LiHMDS, nBuLi, or K2CO3, followed by reaction with an alkyl bromide, resulted in alkylation. nih.gov In some systems, direct alkylation overwhelmingly favors O-alkylation, necessitating alternative synthetic routes for N-alkylation, such as a Buchwald coupling. nih.gov
Table 3: Conditions for N-Alkylation of Isoquinolin-1-one Analogues
| Substrate | Alkylating Agent | Base | Solvent | Product |
| Isoquinolin-1-one | Benzyl bromide | Sodium hydride | DMF | N-Benzylisoquinolin-1-one |
| 3,4-Dihydroisoquinolin-1(2H)-one | Methyl iodide | Potassium carbonate | Acetonitrile (B52724) | 2-Methyl-3,4-dihydroisoquinolin-1(2H)-one |
O-alkylation of isoquinolin-1-ones provides access to 1-alkoxyisoquinoline derivatives. While traditional methods can be harsh, the Mitsunobu reaction offers a milder alternative. rsc.orgresearchgate.net This reaction typically involves an alcohol, a phosphine reagent (e.g., triphenylphosphine), and an azodicarboxylate (e.g., diethyl azodicarboxylate). The Mitsunobu reaction has been shown to predominantly yield the O-alkylated product with isoquinolin-1-ones, complementing the N-alkylation observed with alkyl halides. rsc.orgresearchgate.net This regioselectivity provides a valuable tool for controlling the site of alkylation. An in-depth study on quinolinols and isoquinolinols revealed that the ratio of N- versus O-alkylation under Mitsunobu conditions can be influenced by the solvent, reagent equivalents, and the position of the nitrogen atom. semanticscholar.org
Table 4: Mitsunobu Reaction for O-Alkylation of Isoquinolin-1-one
| Substrate | Alcohol | Reagents | Solvent | Product |
| Isoquinolin-1-one | Ethanol | PPh₃, DEAD | THF | 1-Ethoxyisoquinoline |
| 3-Methylisoquinolin-1-one | Benzyl alcohol | PPh₃, DIAD | Dichloromethane | 1-(Benzyloxy)-3-methylisoquinoline |
PPh₃: Triphenylphosphine, DEAD: Diethyl azodicarboxylate, DIAD: Diisopropyl azodicarboxylate, THF: Tetrahydrofuran
Direct C-H functionalization has emerged as a powerful tool for the derivatization of heterocyclic compounds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. Both palladium- and rhodium-catalyzed methods have been successfully employed for the C-H functionalization and arylation of isoquinolin-1-ones and their precursors.
Palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters has been developed for the synthesis of 3,4-substituted hydroisoquinolinones with high regioselectivity. mdpi.com Furthermore, palladium-catalyzed α-arylation of enolates provides a route to substituted isoquinolines. nih.govrsc.org This methodology allows for the convergent synthesis of polysubstituted isoquinolines in excellent yields. nih.gov
Rhodium(III)-catalyzed C-H functionalization has also been extensively used. For instance, the oxidative annulation of isoquinolones with allyl alcohols allows for the synthesis of isoindolo[2,1-b]isoquinolin-5(7H)-ones. rsc.org Another rhodium(III)-catalyzed redox-neutral C-H activation/cyclization/isomerization cascade of aromatic oxime esters with 1,3-dienes provides a regioselective route to isoquinolines. rsc.org Atroposelective C–H alkylation of 1-aryl isoquinoline derivatives with cyclopropanols has also been achieved using a rhodium catalyst. acs.org
Table 5: Transition Metal-Catalyzed C-H Functionalization of Isoquinolinone Derivatives
| Catalyst | Coupling Partner | Reaction Type | Position Functionalized |
| Palladium(II) acetate | Aryl halides | C-H Arylation | C4-position |
| Rhodium(III) complex | Alkynes | C-H Annulation | C8-position |
| Palladium(II) chloride | 2,3-Allenoic acid esters | C-H Activation/Annulation | C4-position |
| Rhodium(III) complex | Allyl alcohols | Oxidative Annulation | C8-position |
Enantioselective Synthesis and Chiral Resolution of this compound Stereoisomers
The synthesis of enantiomerically pure this compound stereoisomers is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer. This can be achieved through either asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric synthesis aims to create the desired stereoisomer directly. Organocatalysis has emerged as a powerful tool in this regard. For example, a highly enantioselective Pictet-Spengler reaction for the synthesis of axially chiral tetrahydroisoquinolines has been developed using chiral phosphoric acids as catalysts, achieving excellent enantioselectivities. acs.org The enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines is another key strategy to introduce chirality at the C1 position, leading to chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines. nih.govrsc.org These chiral tetrahydroisoquinolines can then serve as precursors for the synthesis of enantiomerically enriched this compound analogues. The asymmetric synthesis of isoquinoline alkaloids has been extensively reviewed, covering various diastereoselective and enantioselective catalytic methods. acs.orgnih.gov
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. A common method is the formation of diastereomeric salts by reacting the racemate with a chiral resolving agent. wikipedia.org These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization. wikipedia.org Another powerful technique is chiral high-performance liquid chromatography (HPLC), which utilizes a chiral stationary phase to directly separate the enantiomers. rsc.orgresearchgate.net This method is widely used for both analytical and preparative-scale separations of racemic compounds. researchgate.netresearchgate.net
Table 6: Methods for Obtaining Enantiomerically Pure Isoquinolinone Derivatives
| Method | Approach | Key Reagent/Technique | Outcome |
| Asymmetric Synthesis | Enantioselective Pictet-Spengler | Chiral Phosphoric Acid | Axially chiral tetrahydroisoquinolines |
| Asymmetric Synthesis | Enantioselective Reduction | Chiral Catalyst/Hydride | Chiral 1-substituted tetrahydroisoquinolines |
| Chiral Resolution | Diastereomeric Salt Formation | Chiral Resolving Agent (e.g., tartaric acid) | Separation of diastereomers by crystallization |
| Chiral Resolution | Chiral HPLC | Chiral Stationary Phase | Direct separation of enantiomers |
Catalytic Asymmetric Approaches
Catalytic asymmetric methods provide an efficient route to chiral 3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones, which are direct analogues of the this compound core. One notable strategy is the organocatalytic one-pot synthesis involving an aza-Henry–hemiaminalization–oxidation sequence. nih.govnih.gov This approach has been successfully employed in the synthesis of precursors for natural products such as thalflavine and (+)-pancratistatin. nih.gov
The reaction typically starts from 2-(nitromethyl)benzaldehydes and various N-protected aldimines. nih.gov A key aspect of this methodology is the use of a chiral organocatalyst, such as a quinine-based squaramide, to induce enantioselectivity. nih.govnih.gov The process proceeds through an initial aza-Henry addition, which establishes two new adjacent stereocenters. This is followed by a subsequent hemiaminalization to form a 1,2,3,4-tetrahydroisoquinolin-1-ol intermediate. The final step involves an oxidation to yield the desired trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-one. nih.gov
This domino reaction sequence is highly efficient, allowing for the construction of complex molecular frameworks with multiple stereocenters in a single operation. nih.gov The use of organocatalysis, which avoids the use of metal catalysts, is also a significant advantage in the synthesis of pharmaceutical intermediates. nih.gov The reaction conditions are generally mild, and the procedure has been shown to tolerate a variety of substituents on both the benzaldehyde and aldimine components, leading to a diverse range of products in moderate to good yields and with high enantioselectivities. nih.gov
Detailed research findings have demonstrated the effectiveness of this approach. For instance, the reaction of various 2-(nitromethyl)benzaldehydes with N-tosyl-protected aldimines in the presence of a quinine-based squaramide catalyst consistently produces the trans-diastereomers of the dihydroisoquinolinone products with high diastereomeric ratios and enantiomeric excesses. nih.gov
| Entry | R¹ (Benzaldehyde) | R² (Aldimine) | Yield (%) | ee (%) |
| 1 | H | Ph | 78 | 92 |
| 2 | H | 4-MeC₆H₄ | 75 | 91 |
| 3 | H | 4-MeOC₆H₄ | 72 | 90 |
| 4 | H | 4-FC₆H₄ | 77 | 93 |
| 5 | H | 4-ClC₆H₄ | 76 | 94 |
| 6 | H | 4-BrC₆H₄ | 71 | 95 |
| 7 | H | 2-thienyl | 65 | 88 |
| 8 | 4,5-(OCH₂O) | Ph | 68 | 91 |
| 9 | 4-MeO | Ph | 70 | 90 |
Table 1. Organocatalytic Asymmetric Synthesis of trans-3,4-Disubstituted 3,4-Dihydroisoquinolin-1(2H)-ones. nih.gov
Enantioselective Reduction of Dihydroisoquinoline Precursors
Another powerful strategy for the synthesis of chiral this compound analogues is the enantioselective reduction of a prochiral 3,4-dihydroisoquinoline (B110456) precursor. This method relies on the stereoselective delivery of a hydride to one of the two enantiotopic faces of the C=N double bond of the dihydroisoquinoline ring. This approach is particularly attractive due to the ready availability of the dihydroisoquinoline precursors, often synthesized via well-established methods like the Bischler-Napieralski reaction.
While direct literature on the enantioselective reduction to this compound is specific, the principles can be drawn from the broader field of asymmetric reduction of N-heterocycles. Chiral phosphoric acids, in combination with a hydrogen source like Hantzsch ester, have emerged as highly effective catalysts for the asymmetric reduction of quinolines and related heterocycles. acs.orgresearchgate.netacs.org This methodology has been successfully applied to the synthesis of various chiral tetrahydroquinolines. acs.orgresearchgate.net
The catalytic cycle is believed to involve the activation of the quinoline substrate by the chiral phosphoric acid, forming a chiral ion pair. The Hantzsch ester then delivers a hydride to the activated C=N bond in a stereocontrolled manner, dictated by the chiral environment created by the catalyst. acs.org This method has been shown to be applicable to a wide range of substrates, affording the desired tetrahydroquinolines in excellent yields and with high enantioselectivities. acs.orgresearchgate.net
The success of this strategy in the synthesis of chiral tetrahydroquinolines suggests its potential applicability to the enantioselective reduction of dihydroisoquinolin-1-one precursors to generate the this compound core. The development of such a process would provide a valuable and direct route to this important class of compounds.
| Entry | Substrate | Catalyst | Yield (%) | ee (%) |
| 1 | 2-Phenylquinoline | (R)-TRIP | 98 | 96 |
| 2 | 2-(p-Tolyl)quinoline | (R)-TRIP | 97 | 95 |
| 3 | 2-(p-Methoxyphenyl)quinoline | (R)-TRIP | 99 | 97 |
| 4 | 2-(p-Chlorophenyl)quinoline | (R)-TRIP | 96 | 94 |
| 5 | 2-(2-Naphthyl)quinoline | (R)-TRIP | 95 | 93 |
Table 2. Chiral Phosphoric Acid-Catalyzed Asymmetric Reduction of 2-Substituted Quinolines. acs.org
Reaction Mechanisms and Reactivity Profiles of 8ah Isoquinolin 1 One
Elucidation of Reaction Pathways and Intermediates
The formation of complex heterocyclic systems containing the 8aH-isoquinolin-1-one core often proceeds through multi-component reactions (MCRs) where several reactants combine in a single operation to form a complex product. One prominent pathway is the Ugi/Pictet–Spengler sequence. uj.edu.pl This strategy leverages the functional group compatibility of isocyanide-based MCRs to introduce functionalities that can undergo subsequent cyclization. uj.edu.pl
The general pathway involves:
Ugi Four-Component Reaction (Ugi-4CR): An amine, a carboxylic acid, an isocyanide, and a carbonyl compound (in this case, a keto acid) react to form an α-acylamino amide intermediate. This step rapidly builds molecular complexity.
Pictet-Spengler Reaction: This key cyclization step follows the Ugi reaction. The Pictet-Spengler reaction typically involves the condensation of an electron-rich β-arylethylamine with an aldehyde or ketone, which generates an electrophilic iminium ion intermediate. uj.edu.pl Subsequent intramolecular electrophilic attack on the electron-rich aromatic ring leads to the formation of the new heterocyclic ring system, establishing the this compound core. uj.edu.pl
Table 1: Key Reaction Types in the Formation of this compound Derivatives
| Reaction Type | Role in Synthesis | Typical Intermediates |
|---|---|---|
| Ugi Four-Component Reaction | Assembly of linear precursor | α-acylamino amide |
| Pictet-Spengler Reaction | Annulation to form heterocyclic core | Iminium ion |
| Michael Addition | Can be involved in alternative pathways | Enolate / Carbanion |
| Knoevenagel Condensation | Can be involved in alternative pathways | Methylene intermediate |
Stereochemical Control and Selectivity in this compound Reactions
Achieving stereochemical control is a primary goal in the synthesis of complex molecules. nih.gov Reactions that form the this compound core can be highly stereoselective, meaning that one stereoisomer is formed preferentially over others. ddugu.ac.in
In the context of the Ugi/Pictet–Spengler sequence, high diastereoselectivity has been reported. uj.edu.placs.org This means that when a new chiral center is formed at the 8a position during the Pictet-Spengler cyclization, its spatial orientation is directed by the existing stereochemistry of the Ugi product precursor. This is an example of substrate control, where the stereochemistry of the starting material dictates the stereochemistry of the product. ethz.chresearchgate.net The reactions often yield a single diastereomer, which is crucial for applications in medicinal chemistry where a specific three-dimensional structure is often required for biological activity.
The stereochemical outcome can be confirmed using techniques such as X-ray crystallography. ethz.ch The ability to control the formation of specific enantiomers or diastereoisomers is fundamental to modern organic synthesis. researchgate.netnih.gov
Table 2: Examples of Stereoselective Synthesis of this compound Derivatives
| Product Compound Name | Reactants | Stereochemical Outcome | Reference |
|---|---|---|---|
| (8aR,13aS)-8a-(Pyridin-2-yl)-5,6,9,10,13,13a-hexahydro-8H-pyrrolo[1′,2′:4,5]pyrazino[2,1-a]isoquinoline-8,11(8aH)-dione | L-tryptophan methyl ester, 2-oxo-4-phenylbutanoic acid, 2-isocyanopyridine, Boc-L-proline | High diastereoselectivity | acs.org |
| (R)-2-Benzyl-8a-(pyridin-2-yl)-8,8a-dihydropyrrolo[1,2-a]pyrazine-1,6(2H,7H)-dione | (R)-2-amino-3-phenylpropanamide, 2-oxoglutaric acid, benzyl (B1604629) isocyanide, 2-pyridinecarboxaldehyde | High diastereoselectivity | acs.org |
Structure-Reactivity Relationships and Electronic Effects
The relationship between the structure of the reactants and the reaction outcome is governed by electronic and steric effects. diva-portal.orglibretexts.org In the synthesis of this compound derivatives, these effects are critical for the success of the key bond-forming steps.
Electronic Effects: The Pictet-Spengler cyclization step is a classic example of an electrophilic aromatic substitution reaction. Its success depends on the nucleophilicity of the aromatic ring. Therefore, the presence of electron-donating groups on the β-arylethylamine moiety is crucial for the reaction to proceed efficiently. uj.edu.pl Conversely, strong electron-withdrawing groups on the aromatic ring would deactivate it towards electrophilic attack, hindering or preventing the cyclization. These influences are categorized as inductive and resonance effects, which permanently alter the electron density within the molecule. brilliant.orgallen.inkhanacademy.org
Structure-Reactivity Relationships: The specific combination of reactants in the initial Ugi multicomponent reaction directly dictates the structure of the final heterocyclic product. uj.edu.pl The choice of the amino acid, keto acid, and isocyanide components introduces specific side chains and structural motifs. For example, using L-tryptophan as the amine component leads to the formation of an indole-containing product. acs.org The structure of the reactants not only defines the final product but can also influence the reaction yield and rate. The compatibility of various functional groups is a hallmark of this synthetic strategy, allowing for the creation of a diverse library of complex molecules from simple starting materials. uj.edu.pl
Table 3: Influence of Reactant Structure on Product Formation
| Component Varied | Structural Feature Introduced | Impact on Reactivity/Product |
|---|---|---|
| Amine (e.g., L-Tryptophan) | Indole (B1671886) ring system | Leads to tryptoline-annulated products. Electron-rich indole facilitates Pictet-Spengler cyclization. uj.edu.placs.org |
| Isocyanide (e.g., Benzyl isocyanide) | N-substituent on the pyrazinone ring | Can introduce various functionalities (alkyl, aryl) that can modulate the properties of the final molecule. acs.org |
| Keto Acid (e.g., 2-oxoglutaric acid) | Size and functionality of the pyrrolidine (B122466) ring | Determines the ring size and substitution pattern of the newly formed saturated nitrogen heterocycle. acs.org |
Computational Chemistry and Theoretical Modeling of 8ah Isoquinolin 1 One
Quantum Mechanical Calculations
Quantum mechanical calculations are foundational in computational chemistry, offering a detailed description of electron distribution and its consequences for molecular properties.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms and molecules. mdpi.com It is particularly favored for its balance of accuracy and computational cost. nih.gov DFT calculations can be employed to determine a variety of properties for 8aH-isoquinolin-1-one, including its optimized geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. For instance, DFT studies on the related isoquinoline (B145761) and 8-hydroxyquinoline (B1678124) molecules using the B3LYP functional and 6-31G* basis set have successfully predicted their geometries and vibrational spectra, showing good agreement with experimental data. researchgate.net Similar calculations could elucidate the planarity and potential hydrogen bonding interactions of this compound.
DFT can also be used to investigate the reactivity of molecules. For example, in a study of quinazolin-12-one derivatives, DFT analysis with the B3LYP/6-31++G (d, p) basis set indicated a promising reactivity profile, identifying the oxygen atoms and the π-system as electron donor sites susceptible to electrophilic attack. nih.gov A similar approach for this compound would involve calculating molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO and LUMO) to predict its reactive sites. Furthermore, DFT is instrumental in calculating thermodynamic properties, such as bond dissociation enthalpies (BDE), which has been demonstrated in studies of N-hydroxyimide derivatives. mdpi.com
| Property Calculated | DFT Functional | Basis Set | Potential Application for this compound | Reference Compound(s) |
|---|---|---|---|---|
| Geometry Optimization | B3LYP | 6-31G | Prediction of bond lengths, bond angles, and dihedral angles. | Isoquinoline, 8-hydroxyquinoline researchgate.net |
| Vibrational Frequencies | B3LYP | 6-31G | Assignment of experimental IR and Raman spectra. | Isoquinoline, 8-hydroxyquinoline researchgate.net |
| Electronic Properties (HOMO-LUMO gap) | M06-2X, B3LYP | 6-31G(d,p) | Assessment of electronic stability and reactivity. | 1-aminoisoquinoline researchgate.net |
| Reactivity Profile | B3LYP | 6-31++G(d,p) | Identification of electron-rich and electron-poor regions. | Quinazolin-12-one derivatives nih.gov |
Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. wikipedia.org These methods, while often more computationally demanding than DFT, can provide highly accurate results. nih.gov Ab initio techniques, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), could be applied to this compound to obtain a more precise description of its electronic structure and energy.
For complex chemical processes, combined quantum mechanics/molecular mechanics (QM/MM) methods that utilize ab initio calculations for a specific region of a molecule are particularly effective. nih.gov This approach would be valuable for studying the interaction of this compound with a larger biological system, such as an enzyme active site.
Molecular Simulation Techniques
Molecular simulation techniques are used to study the dynamic behavior of molecules over time, providing insights into their conformational changes and interactions with their environment.
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can track the trajectory of each atom over time. This allows for the investigation of conformational flexibility and the stability of molecular complexes.
For this compound, MD simulations could be used to explore its conformational landscape and to study its behavior in different solvent environments. In studies of related compounds, such as isoindolin-1-one (B1195906) derivatives, MD simulations have been used to validate docking poses and to understand the stability of ligand-protein complexes. mdpi.com Similarly, MD simulations of quinazolin-12-one derivatives have been employed to assess the stability of their binding to target proteins. nih.gov A nanosecond MD simulation using a suitable force field, such as OPLS-AA, could reveal important information about the structural dynamics of this compound. semanticscholar.org
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.
Molecular docking studies could be performed to investigate the potential binding of this compound to various biological targets. For example, docking studies on isoindolin-1-one derivatives have been used to understand their interactions with the ATP binding pocket of PI3Kγ. mdpi.com In a similar vein, docking studies of quinazolin-12-one derivatives have revealed their binding affinities for PDK1 enzymes, with docking scores indicating strong interactions. nih.gov To perform a molecular docking study of this compound, a 3D structure of the molecule would be generated and docked into the active site of a target protein. The resulting poses would be scored based on their predicted binding affinity, providing insights into potential biological activities.
| Target Protein | Docking Software/Method | Scoring Function | Information Obtained | Reference Compound(s) |
|---|---|---|---|---|
| PI3Kγ | Not specified | Docking score (kcal/mol) | Binding mode and interactions within the ATP pocket. | Isoindolin-1-one derivatives mdpi.com |
| PDK1 | Not specified | Docking score (kcal/mol) | Binding affinity and identification of key interacting residues. | Quinazolin-12-one derivatives nih.gov |
| Jack bean urease | Not specified | Not specified | Understanding of inhibitor-enzyme interactions. | Isoindolin-1-ones fused to barbiturates nih.gov |
| Cyclin-Dependent Kinase 4 (CDK4) | Surflex-dock | Not specified | Exploration of binding modes and structure-activity relationships. | Isoquinoline-1,3-dione derivatives nih.gov |
Mechanistic Insights from Computational Studies
Computational studies can provide detailed mechanistic insights into chemical reactions and biological processes involving this compound. By modeling reaction pathways and transition states, it is possible to understand the underlying mechanisms that govern its reactivity and interactions.
For example, DFT calculations have been instrumental in elucidating the mechanisms of 1,3-dipolar cycloaddition reactions, helping to determine whether a reaction proceeds through a concerted or stepwise mechanism. mdpi.com Such calculations could be applied to study the reactivity of the diene system present in this compound in cycloaddition reactions. Furthermore, QM/MM methods can be used to simulate enzymatic reactions, providing a detailed picture of the catalytic mechanism at an atomic level. nih.gov By combining molecular docking with MD simulations, it is possible to gain a dynamic understanding of how this compound interacts with a biological target, including the identification of key residues involved in binding and the conformational changes that occur upon binding. nih.govmdpi.com
Biological and Bioorganic Research on 8ah Isoquinolin 1 One As a Molecular Scaffold
Scaffold Design and Optimization in Chemical Biology
The strategic design and subsequent optimization of molecular scaffolds are fundamental to the discovery of novel therapeutic agents. The 8aH-isoquinolin-1-one framework has been the subject of extensive research in this area, with methodologies such as scaffold hopping and structure-activity relationship studies being pivotal in unlocking its therapeutic potential.
Scaffold hopping is a powerful strategy in drug design that involves modifying the central core of a known active compound to generate novel chemotypes, which may possess improved properties. nih.gov This approach has been successfully applied to the isoquinolin-1-one scaffold to discover new classes of enzyme inhibitors. For instance, 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one has been identified as a novel scaffold for Epidermal Growth Factor Receptor (EGFR) inhibitors through scaffold hopping. nih.gov This strategy allows for the exploration of new chemical space while retaining the key pharmacophoric features necessary for biological activity. nih.gov The goal is to identify novel core structures that can maintain or improve efficacy and pharmacokinetic profiles compared to existing therapies. nih.gov
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. researchgate.net For isoquinoline-based compounds, SAR studies have been instrumental in identifying key structural features that govern their anticancer and antimicrobial activities. nih.govnih.gov
In the context of antitumor agents, a number of substituted isoquinolin-1-ones have been synthesized and evaluated. nih.gov For example, an O-(3-hydroxypropyl) substituted compound exhibited significantly better antitumor activity compared to the parent compound, highlighting the importance of this specific substitution for potency. nih.gov
For antitubercular agents based on the related 8-hydroxyquinoline (B1678124) scaffold, SAR studies have revealed that small substitutions at the C5 position lead to the most potent activity against Mycobacterium tuberculosis. nih.govresearchgate.net Conversely, substitutions at the C2 position generally result in decreased potency. nih.govresearchgate.net The oxidation of the quinoline nitrogen to an N-oxide led to a loss of activity, suggesting the lone pair of electrons on the nitrogen is essential for its biological function. nih.gov These studies provide a rational basis for the design of more potent and selective bioactive analogues.
In Vitro Biological Target Modulation
Derivatives of the this compound scaffold have been shown to modulate the activity of various biological targets in vitro, including enzymes and receptors, demonstrating the broad therapeutic potential of this chemical class.
The isoquinoline (B145761) scaffold is a key component of several enzyme inhibitors.
EGFR Inhibition: A series of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one derivatives were synthesized and evaluated for their antiproliferative activities against human cancer cell lines. nih.gov Compound 6c from this series demonstrated the most potent activity against the A431 cell line and EGFR tyrosine kinase. nih.gov The quinazoline core, a related heterocyclic system, is also a well-established scaffold for EGFR inhibitors, with the 4-anilino-quinazoline structure being a potent inhibitor of the EGFR protein kinase. drugdesign.orgnih.gov
Topoisomerase and HIF-1 Inhibition: Indenoisoquinoline derivatives have been identified as potent Topoisomerase I inhibitors. nih.gov Notably, some of these compounds also exhibit anti-angiogenesis properties by affecting the Hypoxia-Inducible Factor (HIF) signaling pathway. nih.gov One particular compound significantly inhibited the proliferation of endothelial cells and demonstrated marked inhibition of angiogenesis in both in vitro and in vivo models, affecting the HIF signaling pathway in a time-dependent manner. nih.gov
The following table summarizes the enzymatic inhibitory activities of selected isoquinoline derivatives.
| Compound/Scaffold | Target Enzyme(s) | Key Findings |
| 2-Aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one (e.g., Compound 6c) | EGFR | Demonstrated potent antiproliferative activity against A431 cancer cells and inhibited EGFR tyrosine kinase. nih.gov |
| Indenoisoquinoline derivatives | Topoisomerase I, HIF-1 | Act as Topoisomerase I inhibitors and suppress angiogenesis by affecting the HIF signaling pathway. nih.gov |
The concept of functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one of several signaling pathways downstream of a single receptor. elifesciences.orgnih.gov This is a significant area of research in G protein-coupled receptor (GPCR) pharmacology, with the goal of developing drugs with improved side-effect profiles. elifesciences.orgnih.govresearchgate.netdntb.gov.uafrontiersin.org
Derivatives of the amidoepoxymorphinan scaffold, which is structurally related to the isoquinoline core, have been investigated for their functional selectivity at opioid receptors. elifesciences.org For example, the ligand MP1104 was found to robustly recruit β-arrestin2 at both mu and kappa opioid receptors. elifesciences.orgnih.gov In contrast, another analog, MP1207 , displayed high affinity for mu and kappa opioid receptors with over 900-fold selectivity over the nearest non-opioid target, while showing limited β-arrestin2 recruitment. elifesciences.orgnih.gov Such biased ligands, which preferentially activate G protein-mediated signaling over β-arrestin recruitment, are sought after for their potential to provide analgesia with diminished side effects. elifesciences.orgnih.gov
The table below details the opioid receptor activity of selected compounds.
| Compound | Receptor(s) | Key Findings |
| MP1104 | Mu and Kappa Opioid Receptors | Robustly recruits β-arrestin2 at both receptor subtypes. elifesciences.orgnih.gov |
| MP1207 | Mu and Kappa Opioid Receptors | Shows high affinity and selectivity for mu and kappa opioid receptors with limited β-arrestin2 recruitment. elifesciences.orgnih.gov |
Antimicrobial Activity Investigations (e.g., Antibacterial, Antifungal, Antituberculosis)
The 8-hydroxyquinoline scaffold, a close structural relative of this compound, is a privileged structure known for its broad-spectrum antimicrobial properties, including antibacterial, antifungal, and antitubercular activities. nih.govresearchgate.net
A structure-activity relationship study of 26 analogues of 8-hydroxyquinoline demonstrated good activity against Mycobacterium tuberculosis, with some analogues exhibiting minimum inhibitory concentrations (MIC90) of less than 5 μM. nih.govresearchgate.net Representative compounds were found to be bactericidal against replicating M. tuberculosis. nih.gov For instance, Compound 4 (7-bromo-8HQ) and Compound 24 showed bactericidal activity, with compound 24 sterilizing the culture at 10 times its MIC within 14 days. nih.gov
Furthermore, derivatives of (Z)-1-(4'-(benzylidineamino)-[1,1'-biphenyl]-4-yl)-5,7-dihydroxy-4-methyl-1,8a-dihydroquinolin-2(3H)-one have been synthesized and evaluated for their in vitro anti-tubercular activity against the Mycobacterium tuberculosis H37RV strain, as well as for their broader antimicrobial activity against various bacteria and fungi. e-journals.in Certain oxoquinoline derivatives showed high antifungal activity, and a correlation was observed where the most promising antimicrobial agents also proved to be the more effective anti-tubercular compounds. e-journals.in
The following table summarizes the antimicrobial activities of selected quinoline/isoquinoline derivatives.
| Compound/Scaffold | Organism(s) | Activity |
| 8-Hydroxyquinoline analogues | Mycobacterium tuberculosis | Good antitubercular activity, with some compounds having MIC90 < 5 μM. nih.govresearchgate.net |
| Compound 4 (7-bromo-8HQ) | Mycobacterium tuberculosis | Bactericidal, killing ≥3 logs of bacteria within 14 days at ≥2.5x MIC. nih.gov |
| Compound 24 | Mycobacterium tuberculosis | Bactericidal, sterilizing the culture (>4 log kill) within 14 days at 10x MIC. nih.gov |
| (Z)-1-(4'-(benzylidineamino)-[1,1'-biphenyl]-4-yl)-5,7-dihydroxy-4-methyl-1,8a-dihydroquinolin-2(3H)-one derivatives | Mycobacterium tuberculosis H37RV, various bacteria and fungi | Showed anti-tubercular and broad-spectrum antimicrobial activity. e-journals.in |
Antioxidant Activity Investigations
Direct experimental studies on the antioxidant activity of the unsubstituted 8-hydroxyisoquinolin-1(2H)-one are not extensively documented in the scientific literature. However, the inherent chemical structure of this scaffold, specifically the presence of a phenolic hydroxyl group, suggests a potential for antioxidant effects. Phenolic compounds are a major class of antioxidants, and their ability to scavenge free radicals is well-established. researchgate.netnih.govjscholarpublishers.comnih.govsemanticscholar.org
The primary mechanism by which phenolic compounds exert their antioxidant activity is through hydrogen atom transfer (HAT) from the hydroxyl group to a free radical, which neutralizes the radical and terminates the oxidative chain reaction. nih.govsemanticscholar.org The resulting phenoxyl radical is stabilized by resonance, which delocalizes the unpaired electron over the aromatic ring, making it less reactive than the initial free radical. The efficiency of a phenolic antioxidant is related to the stability of this phenoxyl radical.
While direct data for 8-hydroxyisoquinolin-1(2H)-one is limited, research on the related scaffold, 8-hydroxyquinoline, has demonstrated antioxidant properties. researchgate.netnih.gov For instance, theoretical studies on 8-hydroxyquinoline derivatives have been performed to understand their antioxidant mechanisms, which can involve HAT or other pathways depending on the solvent and substituents. researchgate.net Additionally, various synthetic derivatives of quinazolin-4(3H)-one, another nitrogen-containing heterocyclic scaffold, when combined with polyphenolic fragments, have shown significant antioxidant and antiradical activities in vitro. nih.gov These findings on related structures support the hypothesis that the 8-hydroxyisoquinolin-1(2H)-one core could possess intrinsic antioxidant capabilities worthy of further investigation.
| Compound/Scaffold Class | Observed Antioxidant Activity/Potential | Mechanism/Key Structural Feature |
|---|---|---|
| Phenolic Compounds (General) | Well-established antioxidant activity. researchgate.netjscholarpublishers.comnih.gov | Hydrogen atom donation from the hydroxyl group to scavenge free radicals. nih.govsemanticscholar.org |
| 8-Hydroxyquinoline Derivatives | Demonstrated antioxidant and radical scavenging properties in various studies. researchgate.netnih.gov | Presence of the phenolic hydroxyl group and the nitrogen-containing heterocyclic ring system. |
| Polyphenolic Quinazolin-4(3H)-one Derivatives | High in vitro antioxidant activity. nih.gov | Multiple phenolic groups attached to the heterocyclic core. |
| 8-hydroxyisoquinolin-1(2H)-one | Potential antioxidant activity is inferred but not extensively studied. | Contains a phenolic hydroxyl group, a key feature for antioxidant action. |
Role in Natural Product Chemistry and Biosynthesis
The 8-hydroxyisoquinolin-1(2H)-one scaffold is a key structural component in several complex natural products, most notably those of polyketide origin. Its presence is a defining feature of certain antitumor antibiotics, underscoring its significance in natural product chemistry.
One of the most prominent examples is fredericamycin A , an antitumor antibiotic produced by the bacterium Streptomyces griseus. nih.govnih.gov The intricate structure of fredericamycin A features a unique spirocyclic system where the 8-hydroxyisoquinolin-1(2H)-one moiety is a crucial part of the chromophore. Biosynthetic studies using isotopic labeling have revealed that the entire carbon skeleton of fredericamycin A is derived from acetate and malonate precursors, confirming its classification as a polyketide. nih.gov The biosynthesis proceeds through a complex series of Claisen-type condensation reactions to form a long polyketide chain, which then undergoes cyclization and aromatization to form the characteristic isoquinolinone ring system.
Another natural product that incorporates this scaffold is ericamycin , isolated from Streptomyces varius, which also exhibits significant biological activity. The presence of the 8-hydroxyisoquinolin-1(2H)-one unit in these and other natural products highlights its role as a stable and biosynthetically accessible scaffold for the construction of complex molecular architectures.
The general biosynthetic pathways for isoquinoline alkaloids, a large and diverse class of natural products, typically utilize amino acids like tyrosine as primary precursors. nih.gov However, the biosynthesis of the isoquinolinone core in polyketide-derived natural products like fredericamycin A follows a distinct pathway, demonstrating nature's versatility in constructing this heterocyclic system from different metabolic origins. The study of these biosynthetic pathways is crucial for understanding the chemical logic of natural product formation and for developing synthetic and biosynthetic strategies to produce novel analogs with potential therapeutic applications.
| Natural Product | Producing Organism | Biosynthetic Precursors | Significance |
|---|---|---|---|
| Fredericamycin A | Streptomyces griseus nih.govnih.gov | Acetate, Malonate (Polyketide pathway) nih.gov | Potent antitumor antibiotic with a unique spirocyclic structure containing the 8-hydroxyisoquinolin-1(2H)-one core. nih.govnih.gov |
| Ericamycin | Streptomyces varius | Presumed to be of polyketide origin | An antibiotic that also features the 8-hydroxyisoquinolin-1(2H)-one scaffold. |
Advanced Spectroscopic and Analytical Characterization of 8ah Isoquinolin 1 One Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 8aH-isoquinolin-1-one derivatives in solution. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the compound's constitution and stereochemistry. researchgate.net
¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. In a typical this compound scaffold, the aromatic protons on the fused benzene (B151609) ring appear in the downfield region (typically δ 7.0–8.5 ppm), while protons on the heterocyclic ring and any substituents will have characteristic chemical shifts depending on their electronic environment. mdpi.comnih.gov
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon (C1) of the lactam is a key diagnostic signal, appearing significantly downfield (δ 160–170 ppm). Aromatic and olefinic carbons are found in the δ 100–150 ppm range, while aliphatic carbons appear upfield. researchgate.netmdpi.com
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous structural assignment.
COSY experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. researchgate.net
HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C).
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for an Isoquinolin-1-one Derivative
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H to C) |
| 1 | - | ~162.5 | C3, C8a |
| 3 | 6.55 (d, J=7.2 Hz) | ~105.1 | C1, C4, C4a |
| 4 | 7.20 (d, J=7.2 Hz) | ~140.2 | C3, C4a, C5, C8a |
| 4a | - | ~128.9 | C4, C5, C8 |
| 5 | 7.50 (d, J=8.0 Hz) | ~127.8 | C4, C6, C7, C8a |
| 6 | 7.30 (t, J=7.5 Hz) | ~126.5 | C5, C7, C8 |
| 7 | 7.65 (t, J=7.8 Hz) | ~132.0 | C5, C6, C8a |
| 8 | 8.15 (d, J=7.8 Hz) | ~129.5 | C4a, C6, C7 |
| 8a | - | ~138.7 | C1, C4, C5, C8 |
Note: Data are hypothetical and representative for demonstrating typical ranges and correlations. Actual values vary with substitution and solvent.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., ESI-MS, HRMS, LC-MS)
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound derivatives. It also provides valuable structural information through the analysis of fragmentation patterns. researchgate.net
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺, allowing for the straightforward determination of the molecular mass. scispace.com This method is readily coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures and reaction monitoring. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the determination of the elemental formula of the parent ion and its fragments. This is critical for confirming the identity of a newly synthesized compound and distinguishing between isomers.
Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the protonated molecule is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For the isoquinolin-1-one core, characteristic fragmentation pathways often involve the loss of carbon monoxide (CO), cleavage of the heterocyclic ring, and losses of substituents. Understanding these pathways is crucial for the structural characterization of isoquinoline-derived alkaloids and related compounds. researchgate.net
Table 2: Example Fragmentation Data for a Hypothetical this compound Derivative (MW = 215.25) from LC-MS/MS Analysis
| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Proposed Neutral Loss |
| 216.2 [M+H]⁺ | 15 | 188.2 | CO (28 Da) |
| 216.2 [M+H]⁺ | 15 | 173.2 | CO + CH₃ (43 Da) |
| 216.2 [M+H]⁺ | 25 | 144.1 | C₃H₅NO (71 Da) |
| 216.2 [M+H]⁺ | 25 | 115.1 | C₇H₆O (101 Da) |
Vibrational and Electronic Spectroscopy (e.g., Infrared (IR) Spectroscopy, UV-Vis Spectroscopy)
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. For this compound, the most prominent feature is the strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration, typically observed in the range of 1650-1680 cm⁻¹. Other key absorptions include C-N stretching, aromatic C=C stretching, and C-H stretching and bending vibrations. mdpi.comresearchgate.netnih.govmdpi.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Aromatic | 3000–3100 | Medium |
| C=O Stretch | Amide (Lactam) | 1650–1680 | Strong |
| C=C Stretch | Aromatic | 1500–1600 | Medium-Strong |
| C-N Stretch | Amide | 1250–1350 | Medium |
| C-H Bend | Aromatic (out-of-plane) | 750–900 | Strong |
UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides insight into the electronic transitions within the molecule's chromophore. The fused aromatic and heterocyclic ring system of this compound constitutes a conjugated system that absorbs UV light. The spectra typically show multiple absorption bands corresponding to π → π* and n → π* electronic transitions. psgcas.ac.inniscair.res.in The position and intensity of the maximum absorption wavelength (λmax) are sensitive to the solvent polarity and the nature of substituents on the ring system. nih.govnih.gov
Table 4: Typical UV-Vis Absorption Data for an Isoquinolin-1-one Core in Methanol
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition Type |
| ~220 | ~35,000 | π → π |
| ~275 | ~8,000 | π → π |
| ~330 | ~5,000 | n → π* / π → π* |
X-ray Diffraction (XRD) for Solid-State Structure Determination
Single-crystal X-ray diffraction (XRD) is the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state. researchgate.net This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry. eurjchem.comsemanticscholar.org Furthermore, XRD analysis reveals how molecules pack in the crystal lattice, providing information on intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture. semanticscholar.orgmdpi.com For derivatives of this compound, XRD can definitively establish the conformation of the heterocyclic ring (e.g., half-chair) and the absolute configuration of any stereocenters. eurjchem.comsemanticscholar.org
Table 5: Illustrative Crystallographic Data for an Isoquinoline (B145761) Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.2804 |
| b (Å) | 8.1347 |
| c (Å) | 35.015 |
| V (ų) | 1504.1 |
| Z | 4 |
| Bond Length C1=O1 (Å) | 1.229 |
| Bond Length C1-N2 (Å) | 1.375 |
| Bond Angle C8a-C1-N2 (°) | 118.5 |
Note: Data adapted from a representative crystal structure of a related isoquinoline derivative for illustrative purposes. eurjchem.comsemanticscholar.org
Advanced Surface and Bulk Characterization Techniques
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. ust.hkkratos.com For this compound, XPS can identify the presence of carbon, nitrogen, and oxygen. High-resolution scans of the individual element regions provide detailed chemical state information. The N 1s spectrum is particularly informative, as the binding energy of the core electrons is sensitive to the nitrogen atom's chemical environment. aps.org This allows for the differentiation between the amide nitrogen in the isoquinolinone core (~399-400 eV) and other nitrogen functionalities, such as amines or nitriles, that might be present in derivatives. nih.govthermofisher.com The C 1s and O 1s spectra can be deconvoluted to distinguish carbons and oxygens in different functional groups (e.g., C=O, C-N, C-C, C-H). kombyonyx.com
Table 6: Typical Binding Energies (eV) for Elements in an this compound Structure
| Element (Core Level) | Chemical Environment | Approximate Binding Energy (eV) |
| O 1s | C=O (Amide) | ~531.5 |
| N 1s | C-N -C=O (Amide) | ~400.0 |
| C 1s | C =O (Amide) | ~288.0 |
| C 1s | C -N (Amide) | ~286.0 |
| C 1s | C =C / C -C (Aromatic) | ~284.8 |
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure around a specific element. The technique is atom-specific and does not require long-range order, making it suitable for amorphous or disordered systems. XAS is divided into two main regions:
X-ray Absorption Near Edge Structure (XANES): Also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), this region provides information on the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the absorbing atom by analyzing the shape and position of the absorption edge. For the nitrogen atom in this compound, the N K-edge XANES spectrum would be sensitive to its local bonding environment and electronic structure. aps.org
Extended X-ray Absorption Fine Structure (EXAFS): This region, at energies above the absorption edge, contains information about the local atomic environment of the absorbing atom. Analysis of the EXAFS oscillations can determine the bond distances, coordination numbers, and atomic numbers of the nearest neighboring atoms. While less common for light elements like nitrogen in organic molecules, EXAFS is invaluable for studying organometallic complexes of this compound, where it can precisely characterize the coordination sphere around a central metal ion.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of solid materials. In the context of this compound, SEM is employed to characterize the morphology, particle size, and crystal habit of the compound in its solid state. The technique provides high-resolution, three-dimensional-like images by scanning the sample with a focused beam of electrons. nih.gov The interaction of these electrons with the atoms in the sample produces various signals that contain information about the sample's surface topography and composition. nih.gov
For the characterization of this compound, a powdered or crystalline sample would first be mounted on a specimen stub and coated with a thin layer of a conductive material, such as gold, to prevent the accumulation of static charge. This preparation is crucial for obtaining high-quality images. The analysis would reveal details about the crystalline structure, including facet expression, surface defects, and the degree of aggregation. This morphological information is vital for understanding the material's physical properties, such as solubility and dissolution rate, which are critical in pharmaceutical contexts. While SEM provides surface details, it does not offer information about the internal structure of the material.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) provides information on the internal structure of a material at a significantly higher resolution than SEM. acs.org For this technique, a beam of electrons is transmitted through an ultra-thin specimen, interacting with the material as it passes through. acs.org This allows for the visualization of features such as crystal lattice, defects, and grain boundaries.
To analyze this compound with TEM, a sample must be prepared to be electron-transparent, typically less than 100 nm thick. This can be achieved by methods such as ultramicrotomy of the compound embedded in a resin or by dispersing fine crystalline particles onto a TEM grid. The resulting images can confirm the crystallinity of the sample and reveal details about its internal structure. Furthermore, selected area electron diffraction (SAED), a technique available in TEM, can be used to obtain crystallographic information from nano-sized regions of the sample, complementing data from X-ray diffraction.
High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM)
High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a specialized TEM technique that is highly sensitive to variations in the atomic number (Z) of elements within the sample. wikipedia.org The image is formed by collecting electrons that are scattered at very high angles, which is primarily due to Rutherford scattering from the atomic nuclei. wikipedia.org The intensity of a feature in a HAADF-STEM image is approximately proportional to the square of the atomic number (Z²), leading to what is known as "Z-contrast" imaging. wikipedia.org
For a pure organic molecule like this compound, which consists of light atoms (C, H, N, O), the Z-contrast will be minimal. However, this technique becomes exceptionally powerful for characterizing derivatives of this compound that may contain heavier atoms (e.g., halogens or metals) or for identifying trace amounts of heavy-metal catalyst residues remaining from the synthesis. In such cases, the heavier atoms would appear significantly brighter than the surrounding organic matrix, allowing for their precise location and distribution to be mapped at near-atomic resolution. jeol.com
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are indispensable for assessing the purity and, for chiral molecules, the enantiomeric composition of pharmaceutical compounds like this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, widely used for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, reversed-phase HPLC is typically the method of choice. In this mode, a nonpolar stationary phase (often C18-silica) is used with a polar mobile phase, usually a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol.
The method allows for the separation of the main compound from impurities generated during synthesis or degradation. The purity of the sample is determined by comparing the peak area of the main component to the total area of all detected peaks. Method development involves optimizing parameters such as the mobile phase composition, pH, column temperature, and flow rate to achieve adequate separation of all relevant compounds. mac-mod.com
Table 1: Representative HPLC Purity Analysis of a 2-Aryl-8aH-isoquinolin-1-one Derivative
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
|---|---|---|---|---|
| 1 | 3.45 | 15.2 | 0.3 | Impurity A |
| 2 | 5.89 | 4980.5 | 99.5 | Product |
This interactive table contains representative data for illustrative purposes.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a more recent innovation in liquid chromatography that utilizes stationary phase particles smaller than 2 µm in diameter. This results in significantly higher efficiency, resolution, and speed compared to conventional HPLC. waters.com The use of UPLC can dramatically shorten analysis times from minutes to seconds, which is highly advantageous in high-throughput screening and quality control environments. waters.comlabrulez.com
For isoquinolinone derivatives, converting an HPLC method to a UPLC method can lead to a substantial increase in performance. The shorter run times reduce solvent consumption, making it a more environmentally friendly and cost-effective technique. chromatographyonline.com The increased sensitivity of UPLC is also beneficial for detecting and quantifying trace-level impurities that might be missed by HPLC. waters.com
Table 2: Comparison of a Hypothetical HPLC vs. UPLC Method for Isoquinolinone Analysis
| Parameter | HPLC Method | UPLC Method |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Flow Rate | 1.0 mL/min | 0.6 mL/min |
| Run Time | 15 min | 3 min |
| Backpressure | ~1500 psi | ~9000 psi |
| Relative Resolution | 1.0x | 1.5x |
This interactive table contains representative data to illustrate the typical performance differences between HPLC and UPLC.
Chiral Chromatography
Many isoquinoline derivatives are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological and toxicological properties, it is crucial to control the enantiomeric purity of chiral drugs. nih.gov Chiral chromatography, particularly chiral HPLC, is the most widely used method for separating enantiomers and determining the enantiomeric excess (% ee). nih.govcsfarmacie.cz
This separation is achieved by using a chiral stationary phase (CSP). chiralpedia.com CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are particularly effective for the separation of a wide range of chiral compounds, including isoquinoline alkaloids. nih.gov The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. heraldopenaccess.usuma.es
Table 3: Representative Chiral HPLC Separation of an this compound Enantiomeric Pair
| Enantiomer | Retention Time (min) | Peak Area | Area % |
|---|---|---|---|
| Enantiomer 1 (S) | 8.21 | 45,800 | 98.5 |
| Enantiomer 2 (R) | 9.53 | 700 | 1.5 |
| Resolution (Rs) | 2.15 |
| Enantiomeric Excess (% ee) | 97.0% | | |
This interactive table contains representative data for a chiral separation, calculated as ee (%) = |(Area1 - Area2) / (Area1 + Area2)| x 100.
Future Perspectives and Translational Research Opportunities for 8ah Isoquinolin 1 One
Innovations in Synthetic Methodologies and Process Development
The future development of therapeutics and materials based on the 8aH-isoquinolin-1-one core heavily relies on the innovation of efficient, sustainable, and scalable synthetic methods. Traditional approaches are increasingly being replaced by modern strategies that offer improved yields, regioselectivity, and environmental compatibility. nih.govrsc.org
Future synthetic efforts are expected to focus on:
Transition-Metal Catalysis: Palladium- and Rhodium-catalyzed reactions have become powerful tools for constructing the isoquinolinone skeleton. nih.govnih.gov Novel methods involving C-H bond activation, cascade reactions, and annulation strategies are anticipated to provide direct and atom-economical routes to complex derivatives. nih.govacs.org For instance, a palladium-catalyzed cross-coupling strategy involving ortho-C-H activation of benzamides and subsequent intramolecular annulation with α-bromo ketones has been developed to afford a variety of isoquinolin-1(2H)-one derivatives in moderate to good yields. nih.gov
Environmentally Friendly Reagents: The use of hypervalent iodine reagents, such as PISA (phenyliodine bis(trifluoroacetate)), offers a metal-free alternative for the oxidative cyclization of o-alkenylbenzamides. nih.gov Research into solvent-dependent chemoselectivity, where different solvents direct the reaction to yield specific isomers, presents a promising strategy for controlling reaction outcomes. nih.gov
One-Pot and Cascade Reactions: Multi-component reactions and cascade sequences that allow for the construction of the core and the introduction of functional groups in a single operation are highly desirable. nih.gov These methods reduce waste, save time, and simplify purification processes. nih.gov
Asymmetric Synthesis: Given the chirality at the 8a position, the development of enantioselective synthetic methods is crucial for producing specific stereoisomers, which is often essential for targeted biological activity.
Table 1: Comparison of Modern Synthetic Methods for Isoquinolin-1-one Derivatives
| Method | Catalyst/Reagent | Key Features | Advantages | Ref |
|---|---|---|---|---|
| C-H Activation/Annulation | Palladium(II) | Cross-coupling of benzamides and α-bromo ketones | High functional group tolerance, good yields | nih.gov |
| C-H Activation/Annulation | Rhodium(III) | Hydrazone-directed ortho C-H bond activation | Oxidant-free, forms C-C and C-N bonds | acs.org |
| Oxidative Cyclization | PISA (Hypervalent Iodine) | Intramolecular cyclization of o-alkenylbenzamides | Metal-free, solvent-controlled chemoselectivity | nih.gov |
| Radical Sulfenylation | Iodine | C-4 sulfenylation using aryl sulfonyl chlorides | Metal-free, solvent-free, regioselective | researchgate.net |
Advanced Computational Approaches for De Novo Design and Optimization
Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of novel this compound derivatives. Advanced in silico techniques allow for the rational design of molecules with desired properties, significantly reducing the time and cost associated with traditional trial-and-error approaches. rsc.orgrsc.org
Key computational strategies include:
Molecular Docking and Dynamics: These methods are used to predict the binding modes and affinities of isoquinolinone derivatives to specific biological targets. nih.gov For example, docking studies have been employed to understand how these compounds interact with the active sites of enzymes like tankyrases (TNKS) and acetylcholinesterase (AChE), revealing key interactions such as hydrogen bonds that are crucial for inhibitory activity. rsc.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govresearchgate.net These models can predict the activity of newly designed compounds and identify the physicochemical properties that govern their potency, guiding further optimization.
Density Functional Theory (DFT): DFT calculations are used to analyze the electronic structure, geometry, and reactivity of molecules. nih.govcitedrive.com This information is valuable for understanding properties like non-linear optical (NLO) potential and for verifying structural characterization data. nih.govresearchgate.net
Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to a biological target and then linking them together to create more potent lead compounds. An FBDD strategy has been successfully used to develop potent isoquinoline-based inhibitors of Protein Kinase C (PKC) for inflammatory diseases. researchoutreach.org
Table 2: Application of Computational Methods in Isoquinolin-1-one Research
| Computational Technique | Application | Target/Property Studied | Key Findings | Ref |
|---|---|---|---|---|
| Molecular Docking | Predict binding mode and interactions | Tankyrase-2 (TNKS2) | Identified a unique subpocket binding and a key hydrogen bond with Glu1138. | nih.gov |
| Molecular Dynamics | Simulate ligand-receptor complex stability | Acetylcholinesterase (AChE) | Confirmed stable interactions within the enzyme's catalytic and peripheral sites. | rsc.org |
| QSAR | Correlate structure with biological activity | Nitric Oxide Synthase (NOS) | Revealed that hydrophobicity and molar refractivity govern nNOS and eNOS inhibition, respectively. | nih.gov |
| DFT | Analyze electronic structure and properties | NLO Chromophores | Tailoring of acceptor moieties significantly influences the energy gap and NLO response. | nih.gov |
Exploration of Novel Biological Functions and Therapeutic Avenues (in vitro)
The isoquinolin-1-one scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov Future in vitro research will focus on screening this compound libraries against novel targets to uncover new therapeutic applications.
Promising areas for exploration include:
Oncology: Isoquinolin-1-one derivatives have shown significant potential as anticancer agents. They have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP-1), a key enzyme in DNA repair, making them valuable for potentiating the effects of chemotherapy. nih.gov Other derivatives have demonstrated selective inhibition of kinases like HER2 and tankyrases, which are critical targets in cancers such as breast cancer. nih.govnih.govnih.gov Recent studies have shown that certain 3-acyl isoquinolin-1(2H)-ones can induce cell cycle arrest, apoptosis, and GSDME-dependent pyroptosis in breast cancer cells. nih.gov
Neurodegenerative Diseases: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the treatment of Alzheimer's disease. Substituted pyrrolo[2,1-a]isoquinolin-3-one derivatives have been designed and synthesized as potent inhibitors of both enzymes. rsc.orgrsc.org
Inflammatory Diseases: As demonstrated by fragment-based design approaches, isoquinoline (B145761) derivatives can be potent inhibitors of Protein Kinase C (PKC), a target for rheumatoid arthritis and other inflammatory conditions. researchoutreach.org
Infectious Diseases: While less explored, the structural similarity of the isoquinolin-1-one core to natural alkaloids suggests potential antimicrobial and antiviral activities that warrant investigation. semanticscholar.orgmdpi.com
Table 3: Selected In Vitro Biological Activities of Isoquinolin-1-one Derivatives
| Compound Class | Biological Target | Therapeutic Area | Potency (IC₅₀) | Ref |
|---|---|---|---|---|
| Isoquinolin-1(2H)-one derivatives | TNKS1 / TNKS2 | Oncology | 0.009 µM / 0.003 µM (Compound 11c) | nih.gov |
| Pyrrolo[2,1-a]isoquinolin-3-ones | AChE / BChE | Neurodegenerative Disease | Potent inhibition reported | rsc.orgrsc.org |
| Isoquinoline-tethered quinazolines | HER2 / EGFR | Oncology | 7- to 12-fold enhanced selectivity for HER2 over EGFR | nih.govnih.gov |
| Tetracyclic isoquinolinones | PARP-1 | Oncology | Fairly good inhibitory activity reported | nih.gov |
| 3-Acyl isoquinolin-1(2H)-ones | Breast Cancer Cell Lines | Oncology | Induces apoptosis and pyroptosis | nih.gov |
Interdisciplinary Research in Chemical Biology and Material Science
The unique structural and photophysical properties of the isoquinolin-1-one core make it a versatile platform for applications beyond pharmaceuticals. Interdisciplinary research at the interface of chemistry, biology, and materials science is expected to unlock novel functionalities.
Future directions include:
Chemical Biology and Bio-imaging: Isoquinoline derivatives can be developed as fluorescent probes for sensing biologically important analytes. rsc.org For example, Europium(III) complexes incorporating isoquinoline-based antennas have been designed as luminescent probes for citrate, with potential applications in monitoring cellular metabolism. rsc.orgnih.gov Isoquinoline alkaloids have also been used in screening assays with voltage sensor probes to identify new blockers of voltage-gated Na+ channels. nih.gov
Material Science: The rigid, planar structure and conjugated π-system of isoquinolinones are advantageous for the development of advanced materials. amerigoscientific.com Research is ongoing into their use in:
Luminescent Materials: Dihydrothieno[2,3-c]isoquinolines have been investigated as fluorescent materials. acs.org
Conductive Polymers: The ability to tailor the electronic properties of isoquinoline derivatives makes them candidates for creating organic conductive materials. amerigoscientific.com
Corrosion Inhibitors: The nitrogen atom in the isoquinoline ring can effectively coordinate to metal surfaces, and derivatives have been shown to be effective corrosion inhibitors. acs.orgwikipedia.org
Integration of In Situ and Operando Characterization for Reaction Monitoring
To optimize the synthesis of complex molecules like this compound, a deep understanding of the reaction mechanism, kinetics, and the behavior of the catalyst is essential. In situ and operando spectroscopy are powerful methodologies that allow for the real-time monitoring of chemical reactions as they occur under actual process conditions. wikipedia.orghidenanalytical.com
The application of these techniques could revolutionize process development by:
Elucidating Reaction Mechanisms: By coupling spectroscopic techniques (e.g., Raman, IR, UV-Vis) with simultaneous measurement of reaction products (e.g., via mass spectrometry or gas chromatography), researchers can identify reactive intermediates, determine catalyst active states, and establish structure-reactivity relationships. nih.govnih.govmdpi.com
Optimizing Reaction Conditions: Real-time data on reaction progress and byproduct formation enables the rapid optimization of parameters such as temperature, pressure, and reactant concentrations, leading to improved yields and selectivity.
Improving Catalyst Design: Operando studies provide critical insights into how a catalyst functions and deactivates, guiding the rational design of more robust and efficient catalysts for isoquinolinone synthesis. nih.gov
While specific operando studies on this compound synthesis are not yet prevalent, the principles are broadly applicable. Future research will likely see the integration of these advanced analytical tools to move from batch-wise synthesis optimization to a more dynamic and knowledge-driven process development paradigm. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
